Home > Products > Screening Compounds P112949 > N-(1,3-benzothiazol-2-yl)-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
N-(1,3-benzothiazol-2-yl)-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

N-(1,3-benzothiazol-2-yl)-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Catalog Number: EVT-4970771
CAS Number:
Molecular Formula: C20H14BrN5O2S2
Molecular Weight: 500.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound is a precursor in the synthesis of methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS). It is formed by reacting 2-cyanopyridine with N-phenylthiosemicarbazide.

Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS)

Compound Description: This compound, also referred to as phpy2NS, is synthesized from 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by reaction with chloroacetic acid followed by esterification with methyl alcohol. It was used to synthesize a Hg(II) complex, [Hg(phpy2NS)Cl2].

2-Bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

Compound Description: This compound serves as a reactant in the synthesis of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one.

4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

Compound Description: This compound is another reactant in the synthesis of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one.

2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

Compound Description: This compound is the product of the reaction between 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one and 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol. Its structure was confirmed through X-ray crystallography and spectral analyses.

5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine)

Compound Description: These compounds represent a series of derivatives where different tertiary amino groups are attached to the pyrimidine ring. Two of these compounds, with 1-methylpiperazine and 1-ethylpiperazine substituents, showed good inhibition of 15-lipoxygenase (15-LO).

1,2-bis(pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)ethane

Compound Description: This compound class represents cyclized derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine). They are novel bis-cyclized compounds synthesized from the bis-triazole derivatives and evaluated as potential 15-LO inhibitors.

2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

Compound Description: This compound, studied using X-ray diffraction and DFT calculations, contains a cyclobutane, a triazole, and three phenyl rings. It was synthesized and its molecular structure was analyzed both experimentally and computationally.

Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Compound Description: This compound, prepared from isonicotinic acid hydrazide and phenylisothiocyanate, is a key intermediate in the synthesis of several other compounds, including ethyl ((4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl) thio)acetate and 5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio) methoxy }-4-(4- methoxy phenyl)-2-((4 methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Ethyl ((4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl) thio)acetate

Compound Description: This compound is synthesized by reacting Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. It serves as a precursor to 2-((4-Phenyl-5-pyridin-4-yl- 4H-1,2,4-triazol-3 yl)thio)acetohydrazide.

2-((4-Phenyl-5-pyridin-4-yl- 4H-1,2,4-triazol-3 yl)thio)acetohydrazide

Compound Description: This hydrazide is derived from ethyl ((4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl) thio)acetate and further utilized to synthesize several Schiff base derivatives and a cyclized 1,2,4-triazole-3-thiol compound.

5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio) methoxy }-4-(4- methoxy phenyl)-2-((4 methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound is a complex, cyclized derivative synthesized from 2-((4-Phenyl-5-pyridin-4-yl- 4H-1,2,4-triazol-3 yl)thio)acetohydrazide. It incorporates multiple heterocyclic rings and various substituents.

2-(5-Bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid

Compound Description: This compound is a key intermediate in the synthesis of lesinurad, a clinically used uric acid transporter 1 (URAT1) inhibitor for treating hyperuricemia. ,

Lesinurad (2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid)

Compound Description: Lesinurad is a clinically used URAT1 inhibitor approved for treating hyperuricemia, often associated with gout.

Sodium 2-((5-bromo-4-((4-cyclopropyl-naphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1c)

Compound Description: This compound is a potent lesinurad-based hit used as a starting point for the discovery of more potent URAT1 inhibitors.

Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1j) and Sodium 2-((5-bromo-4-((4-bromonaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1m)

Compound Description: These two compounds represent highly active URAT1 inhibitors discovered through systematic exploration of the structure-activity relationships of lesinurad derivatives. They are 78- and 76-fold more active than lesinurad in inhibiting URAT1.

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: This compound is an active pharmaceutical ingredient (API) that undergoes metabolic methylation, forming the 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation via N-methyltransferase.

N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamides (KA1-KA15)

Compound Description: This series of compounds was synthesized and screened for their antimicrobial, antioxidant, and anti-inflammatory activities.

4-Methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]disulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole acetonitrile

Compound Description: This compound, synthesized according to established procedures, contains both 1,2,4-triazole and 1,3-thiazole rings and a disulfide bridge linking the two triazole units. Its crystal structure was determined, revealing intermolecular interactions such as ring stacking and electrostatic attractions.

4-Methyl-2-phenyl-5-[4-phenyl-5-(propylsulfanyl)-4H/-1,2,4-triazol-3-yl]-1,3-thiazole

Compound Description: This compound is another example of a hybrid structure incorporating both 1,2,4-triazole and 1,3-thiazole rings. Its crystal structure was determined, providing insights into its molecular geometry.

2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (6a-h)

Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity against 60 cancer cell lines. Several compounds displayed activity and selectivity against melanoma and breast cancer.

N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives

Compound Description: This series of compounds was synthesized and screened for their antibacterial, antifungal, and antitubercular activities.

1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: The crystal structure of this compound revealed centrosymmetric dimer formation due to N-H···N hydrogen bonds, with further intermolecular interactions like C-H···O and C-H···π contributing to a complex 3D structure.

4-(3,5-Disubstituted-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-ones (3a-c)

Compound Description: This series of compounds, incorporating both triazole and thiophene rings, were synthesized by reacting N'-1-ethoxy-2-thiophen-2-yl-ethylydene hydrazino carboxylic acid ethyl ester with various 4-amino-4H-1,2,4-triazoles. These compounds were further used to synthesize other derivatives with varied substituents.

4-(3,5-disubstitue-4H-1,2,4-triazol-4-yl)-2-(2-oxo-2-arylethyl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones (4a-e) and ethyl 2-(4-(3,5-disubstitue-4H-1,2,4-triazol-4-yl)-5-oxo-3-(thiophen-2-ylmethyl)-4,5-dihydro-1,2,4-triazol-1-yl)acetates (6a-c)

Compound Description: These two series of compounds are derived from 4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-ones, incorporating additional substituents, such as aryl ketone and ethyl acetate moieties, to explore structure-activity relationships.

Properties

Product Name

N-(1,3-benzothiazol-2-yl)-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C20H14BrN5O2S2

Molecular Weight

500.4 g/mol

InChI

InChI=1S/C20H14BrN5O2S2/c1-26-18(15-9-11-8-12(21)6-7-14(11)28-15)24-25-20(26)29-10-17(27)23-19-22-13-4-2-3-5-16(13)30-19/h2-9H,10H2,1H3,(H,22,23,27)

InChI Key

KRKLJIVJFZJETK-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C4=CC5=C(O4)C=CC(=C5)Br

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C4=CC5=C(O4)C=CC(=C5)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.